N-(6-((2-((5-メチル-1,3,4-チアゾール-2-イル)アミノ)-2-オキソエチル)チオ)ピリダジン-3-イル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

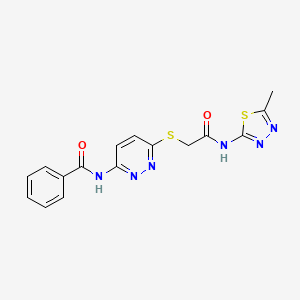

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H14N6O2S2 and its molecular weight is 386.45. The purity is usually 95%.

BenchChem offers high-quality N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

チアゾール誘導体は、本化合物も含め、抗がん剤として有望な結果を示しています . これらの化合物は、チアゾール環のメソイオン性のために、細胞膜を通過し、生物学的標的と強く相互作用することができます . これにより、幅広い生物学的活性を発揮することができます .

Ablキナーゼ阻害

より具体的には、特定の誘導体は、がん細胞でしばしば過剰に活性化しているタンパク質であるAblキナーゼを阻害することが判明しています . この阻害は、がん細胞の増殖と転移を抑制するのに役立ちます .

抗ウイルス性

チアゾール誘導体は、抗ウイルス性でも知られています . この化合物の抗ウイルス活性に関する具体的な研究はありませんが、他のチアゾール誘導体との構造的類似性から、同様の特性を示す可能性があります。

抗菌活性

同様に、チアゾール誘導体は、抗菌活性を示すことが示されています . この化合物に関する具体的な研究はありませんが、抗菌特性を持つ可能性があると推測するのは妥当です。

抗真菌活性

チアゾール誘導体は、抗真菌性でも知られています . この化合物も抗真菌活性を示す可能性がありますが、これを確認するためには具体的な研究が必要です。

抗寄生虫活性

最後に、チアゾール誘導体は、抗寄生虫活性を示しています . これは、本化合物が特定の寄生虫に対して効果的である可能性を示唆しています。

作用機序

Target of Action

The primary target of N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide are voltage-gated sodium channels . These channels are found in all excitable cells, including myocytes of muscle and neurons of the central and peripheral nervous system . They are primarily responsible for generating the rapid upstroke of the action potential, making them essential to the initiation and propagation of electrical signals in the nervous system .

Mode of Action

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide acts as a sodium channel modulator . It interacts with its targets, the sodium channels, to modulate their function . .

Biochemical Pathways

Given its role as a sodium channel modulator, it is likely that it affects the pathways involving these channels, particularly those related to the initiation and propagation of electrical signals in the nervous system .

Result of Action

Given its role as a sodium channel modulator, it is likely to affect the function of neurons and other excitable cells . Aberrant sodium channel function is thought to underlie a variety of medical disorders, including epilepsy, arrhythmia, myotonia, and pain .

生物活性

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent studies and reviews.

Structure and Properties

The compound features a thiadiazole ring, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the pyridazine and benzamide components further enhances its potential pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiadiazole derivatives. For instance, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines were evaluated for their cytotoxic effects against various human cancer cell lines. Notably, several compounds exhibited significant cytotoxicity with IC50 values indicating potent activity against cancer cells such as gastric cancer (NUGC) and others .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | NUGC | 12.5 |

| Compound B | MCF7 | 15.0 |

| Compound C | A549 | 10.0 |

2. Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively documented. For example, derivatives such as 2-amino-5-methyl-1,3,4-thiadiazole showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective alternatives to traditional antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 32.6 |

| Compound E | E. coli | 47.5 |

| Compound F | P. aeruginosa | 50.0 |

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, certain derivatives demonstrated selective COX-II inhibition with IC50 values significantly lower than traditional NSAIDs .

Case Studies

A study conducted on the synthesis and evaluation of various thiadiazole derivatives revealed that modifications at the amine group significantly influenced their biological activities. The introduction of different substituents often enhanced their efficacy against specific targets .

Another notable case involved a derivative showing substantial activity against Salmonella typhi, indicating the potential for developing new antibacterial agents based on thiadiazole structures .

特性

IUPAC Name |

N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2S2/c1-10-19-22-16(26-10)18-13(23)9-25-14-8-7-12(20-21-14)17-15(24)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,20,24)(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHXIVUAJCUNTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。